![molecular formula C9H8N2O2 B11915452 5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
5H-[1,3]Dioxolo[4,5-f]indol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-methylenedioxyindole with potassium tert-butylate in tetrahydrofuran at room temperature, followed by the addition of bromoacetic acid methyl ester at low temperatures . The reaction proceeds through nucleophilic substitution and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5H-[1,3]Dioxolo[4,5-f]indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized indole derivatives with various substituents.
科学的研究の応用
5H-[1,3]Dioxolo[4,5-f]indol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and dyes.
作用機序
The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
5H-[1,3]Dioxolo[4,5-f]indole: Lacks the amine group but shares the core structure.
5,6-Methylenedioxyindole: A precursor in the synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine.
1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a benzodioxole ring.
Uniqueness
This compound is unique due to the presence of both the dioxole and indole rings, which confer distinct chemical reactivity and potential biological activity. Its amine group further enhances its versatility in chemical modifications and applications in various research fields.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
5H-[1,3]dioxolo[4,5-f]indol-7-amine |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2 |
InChIキー |
VROASWXTPQCQHE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CN3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
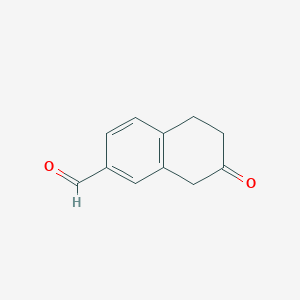

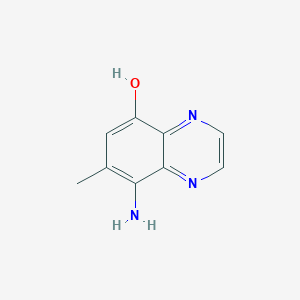
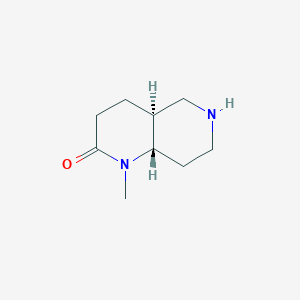

![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

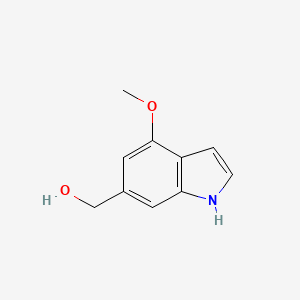


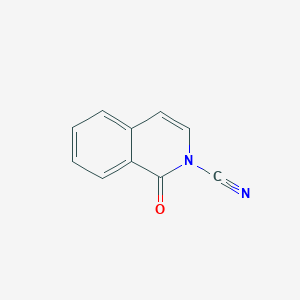
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
